molecular formula C6H12ClNO2S B1419633 (R)-Ethyl thiazolidine-4-carboxylate hydrochloride CAS No. 86028-91-3

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride

Cat. No. B1419633
CAS RN: 86028-91-3
M. Wt: 197.68 g/mol
InChI Key: SQRLNYSSTHJCIU-JEDNCBNOSA-N
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Description

“®-Ethyl thiazolidine-4-carboxylate hydrochloride” is a chemical compound that is part of the thiazolidine family . Thiazolidines are heterocyclic compounds that contain a five-membered ring with a sulfur atom, a nitrogen atom, and three carbon atoms . They have been explored for various applications, including the development of antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .


Synthesis Analysis

Thiazolidines can be synthesized through a stereospecific condensation between 2-substituted thiazolidine-4-carboxylate esters with N-substituted L-proline or L-thiaproline . The structure of these compounds has been elucidated by a combination of NMR methods and X-ray analysis .


Molecular Structure Analysis

The molecular formula of “®-Ethyl thiazolidine-4-carboxylate hydrochloride” is C5H10ClNO2S .


Chemical Reactions Analysis

Thiazolidines can react quickly with 1,2-aminothiols and aldehydes under physiological conditions to form a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner . It does not require any catalyst and the thiazolidine product remains stable .

Scientific Research Applications

Biochemical Research

As an auxiliary reagent, this compound is utilized in biochemical laboratories for the study of proteins, amino acids, and other biological molecules. It aids in various biochemical assays and experiments due to its reactivity and stability .

Pharmaceutical Field

This compound serves as an intermediate in the synthesis of certain drugs and antibiotics. Its chemical properties make it valuable for developing pharmaceuticals with potential therapeutic effects .

Catalyst-Free Bioconjugation

The fast formation kinetics of thiazolidine at neutral pH and its high stability suggest that reactions involving this compound could be very advantageous for catalyst-free bioconjugation applications. This is particularly useful in the field of chemical biology for modifying biomolecules .

Cell Surface Remodeling

It enables new chemical modification strategies capable of decorating cells with various genetically/non-genetically encodable molecules. This has implications for basic research and the development of live cell-based therapeutics .

Peptide Ligation Reactions

The compound’s potential utility for peptide ligation reactions has been explored due to its ability to perform condensation reactions with peptides containing an N-terminal cysteine residue .

Mechanism of Action

Target of Action

The primary targets of ®-Ethyl thiazolidine-4-carboxylate hydrochloride are 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine . The compound interacts with these targets to form thiazolidine, a type of bio-conjugation reaction .

Mode of Action

The interaction of ®-Ethyl thiazolidine-4-carboxylate hydrochloride with its targets involves the orthogonal condensation reaction between 1,2-aminothiols and aldehydes . This reaction results in the formation of thiazolidine . The reaction kinetics are fast, and the thiazolidine product remains stable under physiological conditions .

Biochemical Pathways

The biochemical pathway affected by ®-Ethyl thiazolidine-4-carboxylate hydrochloride is the bio-conjugation of functional molecules . This pathway is crucial in the field of biomedicine, which requires the covalent conjugation of biomolecules such as nucleic acids, antibodies, proteins, and glycosaminoglycans to study and manipulate cellular processes .

Pharmacokinetics

The ADME properties of ®-Ethyl thiazolidine-4-carboxylate hydrochloride The compound’s reaction kinetics are fast, and the thiazolidine product remains stable under physiological conditions . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of ®-Ethyl thiazolidine-4-carboxylate hydrochloride ’s action involve the formation of stable thiazolidine products . These products are formed through a fast and efficient reaction at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates .

Action Environment

The action of ®-Ethyl thiazolidine-4-carboxylate hydrochloride is influenced by environmental factors such as pH and the presence of other nucleophiles . The reaction between the compound and 1,2-aminothiols is fast and efficient at a broad range of pH (pH = 5–9) . Some reaction products can be sensitive to other nucleophiles such as glutathione present in the milieu .

Safety and Hazards

The safety data sheet for a similar compound, Methyl thiazolidine-2-carboxylate hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Thiazolidine chemistry has been explored for various applications, including the development of antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . Future research may focus on improving the stability of thiazolidine products and exploring their potential applications in biomedicine .

properties

IUPAC Name

ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRLNYSSTHJCIU-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670013
Record name Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride

CAS RN

86028-91-3
Record name Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the solubility of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride in different solvents?

A1: Understanding the solubility of a compound like (R)-Ethyl thiazolidine-4-carboxylate hydrochloride in various solvents is crucial for several reasons. []

    Q2: What were the key findings of the research on (R)-Ethyl thiazolidine-4-carboxylate hydrochloride's solubility?

    A2: The research investigated the solubility of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride in 15 different solvents and a binary solvent mixture (ethanol + methyl acetate) across a temperature range of 283.15 K to 323.15 K. [] While the specific findings are not detailed in the abstract, the study likely provides valuable data on:

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